5-O-Desmethyl Donepezil 5-O-Desmethyl Donepezil 5-O-desmethyldonepezil is a member of the class of piperidines that is donepezil in which the 5-methoxy group has been demethylated to the corresponding hydroxy derivative. It is metabolite of donepezil, a drug used in the treatment of dementia. It has a role as a drug metabolite. It is a member of piperidines, a cyclic ketone, an aromatic ether and a member of guaiacols.
5-O-Desmethyldonepezil belongs to the class of organic compounds known as n-benzylpiperidines. These are heterocyclic Compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom. 5-O-Desmethyldonepezil is considered to be a practically insoluble (in water) and relatively neutral molecule. 5-O-Desmethyldonepezil has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
Brand Name: Vulcanchem
CAS No.: 120013-57-2
VCID: VC21346835
InChI: InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
SMILES: COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Molecular Formula: C23H27NO3
Molecular Weight: 365.5 g/mol

5-O-Desmethyl Donepezil

CAS No.: 120013-57-2

Cat. No.: VC21346835

Molecular Formula: C23H27NO3

Molecular Weight: 365.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

5-O-Desmethyl Donepezil - 120013-57-2

CAS No. 120013-57-2
Molecular Formula C23H27NO3
Molecular Weight 365.5 g/mol
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3
Standard InChI Key DSMISVLYMKJMLP-UHFFFAOYSA-N
SMILES COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Canonical SMILES COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O
Appearance White to Off-White Solid
Melting Point 170-172˚C

Chemical Identity and Properties

Chemical Structure

5-O-Desmethyl Donepezil is structurally defined as donepezil in which the 5-methoxy group has been demethylated to form the corresponding hydroxy derivative . This modification represents a classic phase I metabolic transformation of the parent compound. The compound maintains the core piperidine ring structure of donepezil while featuring the distinctive hydroxyl group at the 5-position.

The chemical name for this compound is 2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one . It belongs to several chemical classes, including piperidines, cyclic ketones, aromatic ethers, and guaiacols .

Physical and Chemical Properties

5-O-Desmethyl Donepezil possesses several important physical and chemical properties that influence its biological behavior and analytical profile. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 5-O-Desmethyl Donepezil

PropertyValueReference
Molecular FormulaC23H27NO3
Molecular Weight365.5 g/mol
StereochemistryRacemic
Defined Stereocenters0/1
Charge0
Optical Activity(+/-)

The compound features a single chiral center but is typically encountered as a racemic mixture . Its molecular weight is slightly lower than that of donepezil (379.5 g/mol) due to the demethylation, which is consistent with its metabolite status.

Identification and Nomenclature

5-O-Desmethyl Donepezil is cataloged in several chemical databases with specific identifiers that facilitate scientific reference and regulatory tracking. These identifiers are presented in Table 2.

Table 2: Identification Codes for 5-O-Desmethyl Donepezil

DatabaseIdentifierReference
PubChem CID11503234
CAS Registry Number120013-57-2
UNII56R452SD5N
ChEBI145216
DTXSID10467680

The compound is also known by several synonyms, including 5-O-Desmethyldonepezil, Donepezil (metabolite m2), and 1-Benzyl-4-((5-hydroxy-6-methoxy-1-oxo-indan-2-yl)methyl)piperidine .

Metabolic Formation and Pharmacokinetics

Metabolic Pathway

5-O-Desmethyl Donepezil is formed through the metabolism of donepezil, primarily via hepatic first-pass metabolism . The formation pathway involves cytochrome P450 enzymes, with CYP3A4 playing a major role, supported by CYP2D6 . The metabolic process is specifically an O-dealkylation reaction that removes the methyl group from the 5-methoxy position of donepezil.

Donepezil undergoes extensive metabolism, producing four primary metabolites through various pathways including O-dealkylation, hydroxylation, N-oxidation, hydrolysis, and O-glucuronidation . 5-O-Desmethyl Donepezil represents one of these primary metabolites resulting from O-dealkylation.

Distribution and Localization

As a metabolite of donepezil, 5-O-Desmethyl Donepezil has been detected in various tissues and biological fluids. According to available data, its tissue distribution includes presence in the liver and kidney . At the cellular level, it is primarily found in the extracellular environment .

The parent compound, donepezil, demonstrates significant distribution throughout the body with a volume of distribution of approximately 12-16 L/kg at steady state . While specific data on the volume of distribution for 5-O-Desmethyl Donepezil is limited, it likely shares similar distribution characteristics with the parent compound.

Further Metabolism

5-O-Desmethyl Donepezil itself can undergo further metabolism. One identified metabolite is (2S,3S,4S,5R)-6-[[2-[(1-benzylpiperidin-4-yl)methyl]-6-methoxy-1-oxo-2,3-dihydroinden-5-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid . This suggests that 5-O-Desmethyl Donepezil can undergo phase II metabolism, specifically glucuronidation, which is consistent with the metabolic pathways observed for phenolic compounds.

Analytical Methods and Detection

Chromatographic Methods

The detection and quantification of 5-O-Desmethyl Donepezil in biological samples present certain analytical challenges due to its structural similarity to other donepezil metabolites. High-performance liquid chromatography (HPLC) methods have been developed specifically to detect donepezil and its metabolites, including 5-O-Desmethyl Donepezil, 6-O-Desmethyl Donepezil, and donepezil-N-oxide simultaneously .

A novel HPLC method reported in the literature enables the simultaneous detection of these compounds, representing a significant advancement in the monitoring of donepezil metabolism in clinical settings . This method has been successfully applied to analyze samples from patients with Alzheimer's disease receiving stable donepezil treatment .

Clinical Monitoring Applications

The ability to monitor plasma levels of 5-O-Desmethyl Donepezil alongside other donepezil metabolites provides valuable information for:

  • Understanding individual variations in donepezil metabolism

  • Assessing potential drug-drug interactions affecting metabolic pathways

  • Optimizing drug dosing in patients with altered metabolic capacity

  • Investigating correlations between metabolite levels and therapeutic response or adverse effects

These monitoring applications are particularly relevant given the variable pharmacokinetics of donepezil observed in different patient populations. For instance, population pharmacokinetic analyses have revealed that clearance of donepezil decreases with increasing age , which could potentially affect the formation and elimination of its metabolites, including 5-O-Desmethyl Donepezil.

Pharmacological Activity and Significance

Current Understanding of Activity

While the pharmacological activities of some donepezil metabolites have been characterized, the specific activity profile of 5-O-Desmethyl Donepezil remains largely unknown . This stands in contrast to 6-O-Desmethyl Donepezil and donepezil-N-oxide, which have been confirmed to possess pharmacological activity .

The parent compound, donepezil, exerts its therapeutic effect primarily through inhibition of acetylcholinesterase, with additional actions on various targets as summarized in Table 3.

Table 3: Known Pharmacological Targets of Parent Compound Donepezil

TargetActionReference
AcetylcholinesteraseInhibitor
5-hydroxytryptamine receptor 2AInducer
CholinesteraseInducer
Nitric oxide synthase 1Inhibitor/Inducer
Tumor necrosis factor-inducible gene 6 proteinInhibitor
Interleukin-1 betaInhibitor/Inducer
Nuclear factor NF-kappa-BInhibitor
NMDA receptorDownregulator

Whether 5-O-Desmethyl Donepezil shares any of these pharmacological activities remains a significant gap in the current knowledge base, presenting an important area for future research.

Research Gaps and Future Directions

Several important knowledge gaps remain regarding 5-O-Desmethyl Donepezil that warrant further investigation:

  • The specific pharmacological activity profile and potency compared to the parent compound

  • The contribution to therapeutic effects and/or adverse effects in patients receiving donepezil

  • The impact of genetic polymorphisms in metabolizing enzymes on the formation and elimination of 5-O-Desmethyl Donepezil

  • The potential for drug-drug interactions affecting its formation or clearance

  • Correlations between plasma levels and clinical outcomes in patients with Alzheimer's disease

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator